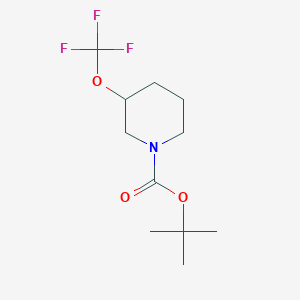![molecular formula C21H16O2 B11760772 4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a methyl group at the 2’ position and aldehyde groups at the 4 and 4’’ positions, making it a versatile molecule in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl core, which can be achieved through Suzuki coupling reactions between bromobenzene derivatives and phenylboronic acids. The introduction of the methyl group at the 2’ position can be accomplished via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The final step involves the formylation of the 4 and 4’’ positions using Vilsmeier-Haack reaction conditions, which include dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various nitro or bromo derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific binding affinities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable aromatic framework.
Wirkmechanismus
The mechanism of action of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In chemical reactions, the aldehyde groups act as electrophilic centers, making the compound reactive towards nucleophiles. The aromatic rings provide a stable conjugated system, which can participate in π-π interactions and electron transfer processes. These properties make it a valuable intermediate in various organic transformations and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl and aldehyde groups, making it less reactive.
4’-Methyl-[1,1’4’,1’'-terphenyl]: Similar structure but with a methyl group at a different position.
4,4’‘-Diformyl-[1,1’4’,1’'-terphenyl]: Similar but without the methyl group.
Uniqueness
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both the methyl group and the aldehyde groups, which provide distinct reactivity and functionalization options. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C21H16O2 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-[4-(4-formylphenyl)-3-methylphenyl]benzaldehyde |
InChI |
InChI=1S/C21H16O2/c1-15-12-20(18-6-2-16(13-22)3-7-18)10-11-21(15)19-8-4-17(14-23)5-9-19/h2-14H,1H3 |
InChI-Schlüssel |
AYQLKZPTRGFNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
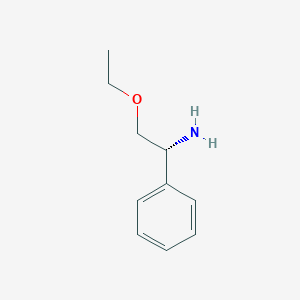
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
amine](/img/structure/B11760730.png)
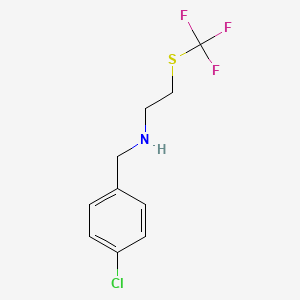
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
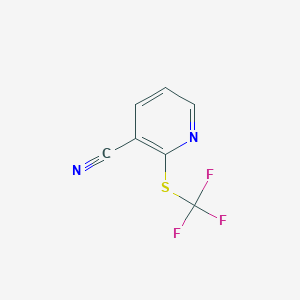
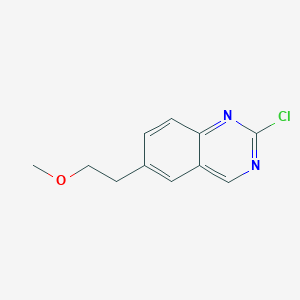

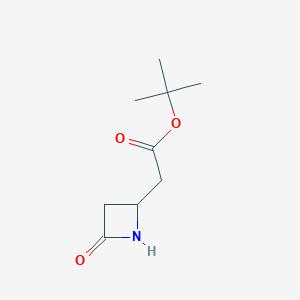
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

